molecular formula C10H11BrN2O B1453291 2-Amino-5-bromo-N-cyclopropylbenzamide CAS No. 1263377-69-0

2-Amino-5-bromo-N-cyclopropylbenzamide

Cat. No. B1453291
M. Wt: 255.11 g/mol
InChI Key: HJGALSGTDWHWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-N-cyclopropylbenzamide is a synthetic compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-5-bromo-N-cyclopropylbenzamide is 1S/C10H11BrN2O/c11-9-4-1-6 (12)5-8 (9)10 (14)13-7-2-3-7/h1,4-5,7H,2-3,12H2, (H,13,14) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Amino-5-bromo-N-cyclopropylbenzamide is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

  • Gene-Directed Enzyme Prodrug Therapy (GDEPT):

    • Friedlos et al. (1997) discussed the evaluation of nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide for gene-directed enzyme prodrug therapy (GDEPT) in cell lines expressing Escherichia coli nitroreductase. This study emphasizes the potential of these compounds, including variants of 2-amino-5-bromo-N-cyclopropylbenzamide, in targeted cancer therapy (Friedlos et al., 1997).
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds:

    • Mmonwa and Mphahlele (2016) described the use of 2-amino-5-bromo-3-iodobenzamide as a synthon for designing and synthesizing various nitrogen-containing heterocyclic compounds. These compounds have potential applications in pharmaceutical and material sciences (Mmonwa & Mphahlele, 2016).
  • Bioreductive Drug Research:

    • Palmer et al. (1995) investigated the reductive chemistry of 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a compound structurally similar to 2-amino-5-bromo-N-cyclopropylbenzamide. This research is pivotal in understanding the selective toxicity of bioreductive drugs for hypoxic cells, commonly found in tumor environments (Palmer et al., 1995).
  • Spectroscopic and XRD Studies:

    • Mphahlele et al. (2017) conducted spectroscopic, DFT, and XRD studies of hydrogen bonds in N-unsubstituted 2-aminobenzamides, which include variants similar to 2-amino-5-bromo-N-cyclopropylbenzamide. These studies are crucial for understanding the molecular structure and interactions of these compounds (Mphahlele et al., 2017).
  • Catalyzed Direct Amination:

    • Zhao et al. (2010) explored the copper-catalyzed direct amination of ortho-functionalized haloarenes, which include derivatives of 2-amino-5-bromo-N-cyclopropylbenzamide. This research is significant for the synthesis of aromatic amines, an important class of compounds in organic chemistry (Zhao et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing its dust, mist, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-amino-5-bromo-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGALSGTDWHWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271708
Record name Benzamide, 2-amino-5-bromo-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-N-cyclopropylbenzamide

CAS RN

1263377-69-0
Record name Benzamide, 2-amino-5-bromo-N-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263377-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-amino-5-bromo-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromo-N-cyclopropylbenzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromo-N-cyclopropylbenzamide
Reactant of Route 3
Reactant of Route 3
2-Amino-5-bromo-N-cyclopropylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Amino-5-bromo-N-cyclopropylbenzamide
Reactant of Route 5
Reactant of Route 5
2-Amino-5-bromo-N-cyclopropylbenzamide
Reactant of Route 6
2-Amino-5-bromo-N-cyclopropylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.